

Sodium Butane-1-Sulfonate Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium butane-1-sulfonate
hydrate

Cat. No.: B8022028

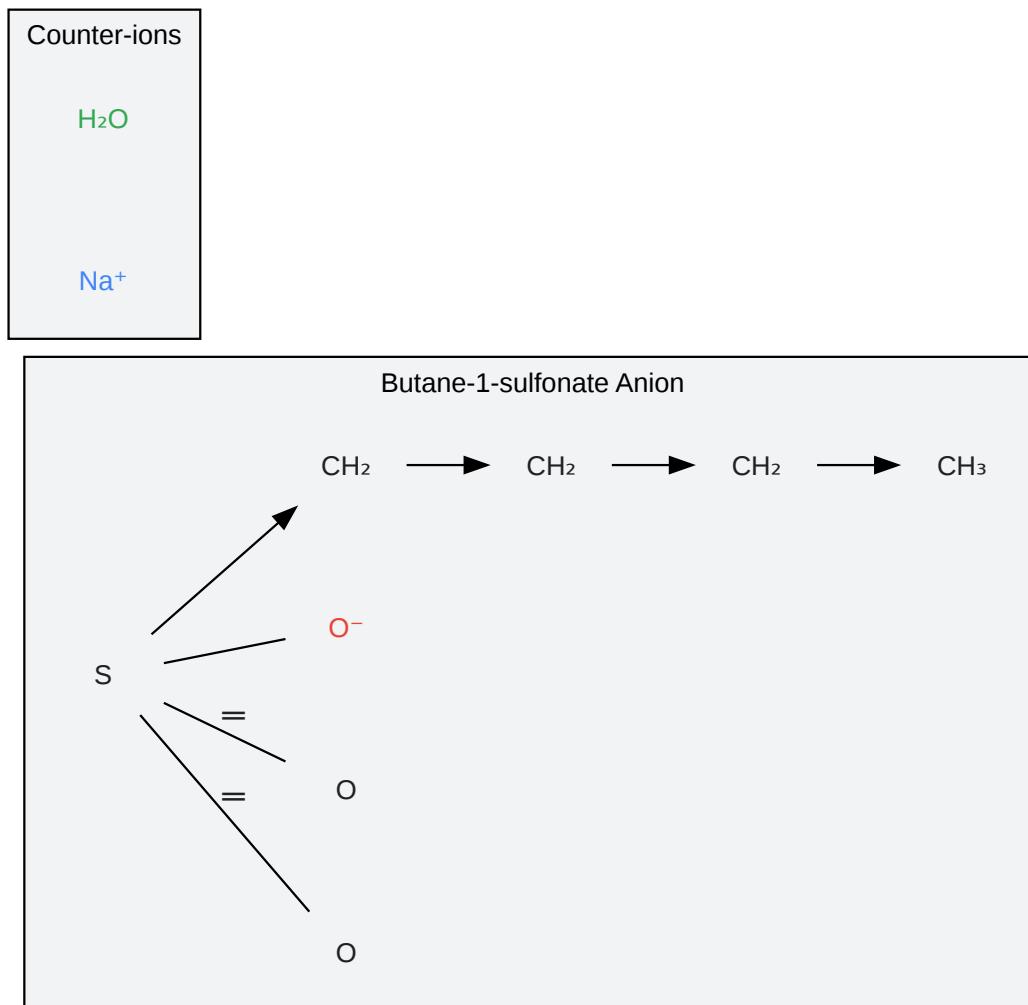
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium butane-1-sulfonate, an anionic surfactant and ion-pairing agent, is known to exist in both anhydrous and hydrated forms. This technical guide focuses on the physical properties of **Sodium Butane-1-Sulfonate Hydrate**, providing a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering available data, outlining experimental protocols for its characterization, and highlighting areas where further research is needed.

Chemical Identity and Structure


Sodium Butane-1-Sulfonate Hydrate is the hydrated form of sodium butane-1-sulfonate. The most commonly cited hydrate is the monohydrate.

Molecular Formula: $C_4H_9NaO_3S \cdot H_2O$

Molecular Weight: 178.18 g/mol

Chemical Structure:

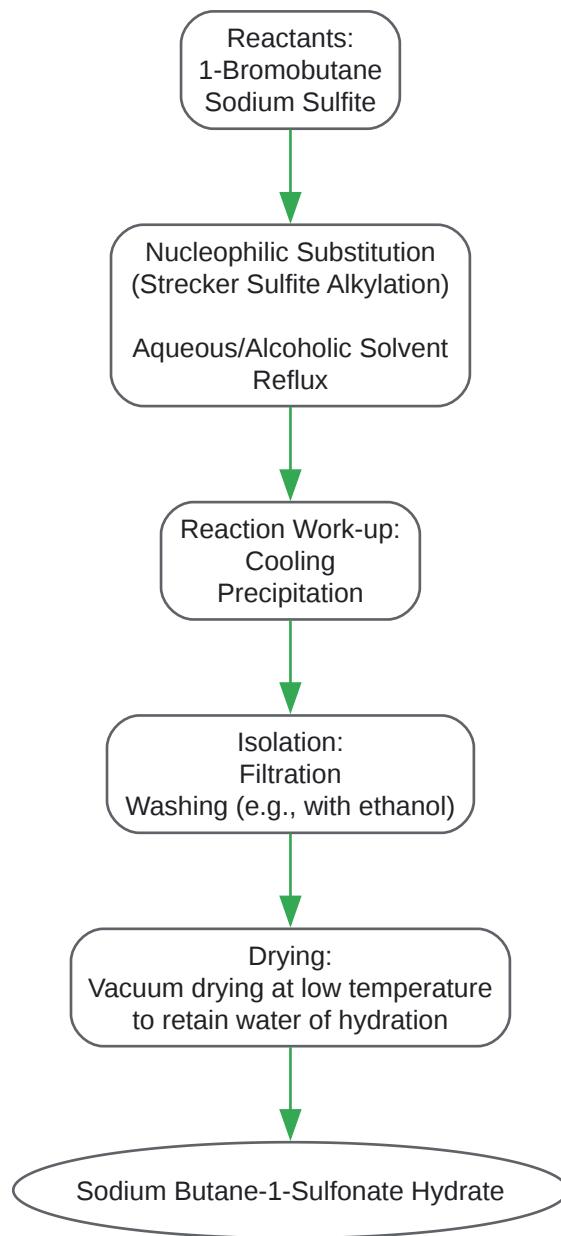
Chemical Structure of Sodium Butane-1-Sulfonate Monohydrate

[Click to download full resolution via product page](#)

Caption: Structure of Sodium Butane-1-Sulfonate Monohydrate.

Physicochemical Properties

The physical properties of **Sodium Butane-1-Sulfonate Hydrate** are not extensively documented and are often reported interchangeably with its anhydrous form. The data presented below is a compilation from various sources, with distinctions noted where available.


Property	Value	Citations
Molecular Formula	<chem>C4H9NaO3S.H2O</chem>	
Molecular Weight	178.18 g/mol	
Appearance	White to off-white crystalline powder	[1]
Melting Point	>300 °C (decomposes)	[1]
Boiling Point	Not applicable	
Density	Data not available for the hydrate	
Solubility	Soluble in water	[1]

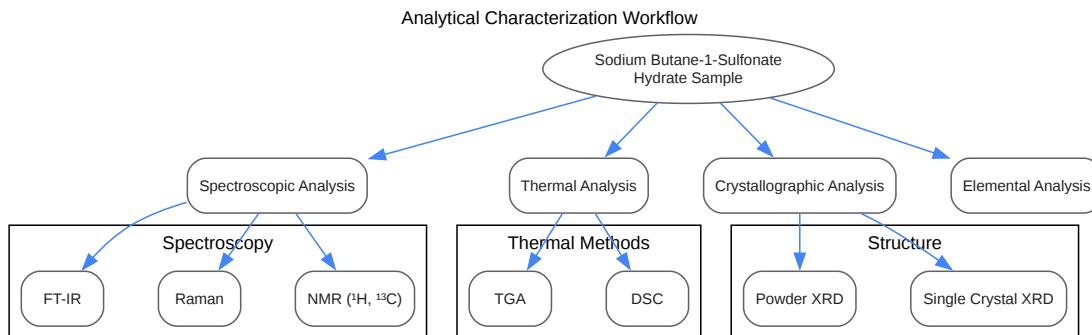
Note: The reported melting point of >300 °C is consistent with the anhydrous form. It is likely that the hydrate dehydrates upon heating before reaching this temperature.

Synthesis and Preparation

A standardized, detailed experimental protocol for the synthesis of **Sodium Butane-1-Sulfonate Hydrate** is not readily available in the published literature. However, a general approach can be inferred from the synthesis of related alkyl sulfonates. The following workflow outlines a probable synthetic route.

Probable Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: A potential workflow for the synthesis of **Sodium Butane-1-Sulfonate Hydrate**.

Experimental Protocol (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite in a mixture of water and a suitable alcohol (e.g., ethanol).
- Addition of Alkyl Halide: Add 1-bromobutane to the stirred solution. The reaction mixture is then heated to reflux for several hours.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.
- Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which may induce precipitation of the product. The solid product is then collected by filtration.
- Purification: The collected solid is washed with a cold solvent, such as ethanol, to remove any unreacted starting materials and byproducts.
- Drying: The purified product is dried under vacuum at a temperature low enough to prevent the loss of the water of hydration.

Analytical Characterization

Due to the limited specific data for the hydrated form, a comprehensive characterization is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques that should be employed.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for the analytical characterization of **Sodium Butane-1-Sulfonate Hydrate**.

Spectroscopic Analysis

While specific spectra for the hydrate are not widely published, the following are expected observations based on the analysis of the anhydrous form and general principles.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonate group (S=O stretching) and the alkyl chain (C-H stretching and bending). The presence of water of hydration would be indicated by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibrations of water.
- Raman Spectroscopy: Similar to FT-IR, Raman spectroscopy can be used to identify the vibrational modes of the sulfonate and alkyl groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum in D_2O would show signals corresponding to the protons of the butyl group. The water signal from the hydrate would exchange with the D_2O solvent.
- ^{13}C NMR: The carbon-13 NMR spectrum would show distinct signals for the four carbon atoms of the butyl chain.

Thermal Analysis

- Thermogravimetric Analysis (TGA): TGA is a critical technique to differentiate the hydrate from the anhydrous form. A TGA thermogram of the hydrate would show an initial weight loss corresponding to the loss of water molecules upon heating. The temperature at which this dehydration occurs can be determined from the TGA curve.
- Differential Scanning Calorimetry (DSC): DSC can be used to determine the thermal transitions of the compound, such as melting and decomposition. For the hydrate, an endothermic peak corresponding to the dehydration process would be expected before the melting or decomposition of the anhydrous salt.

Crystallographic Analysis

- Powder X-ray Diffraction (PXRD): The PXRD pattern of the hydrated form is expected to be different from that of the anhydrous form due to the different crystal packing. This technique can be used to identify the crystalline phase of the material.
- Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD can provide detailed information about the crystal structure, including the unit cell dimensions, space group, and the precise location of all atoms, including the water molecules of hydration.

Applications in Research and Development

Sodium butane-1-sulfonate is utilized in various scientific and industrial applications:

- Ion-Pair Chromatography: It is commonly used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC) for the separation of basic and cationic compounds.

- Surfactant: As an anionic surfactant, it can be used in formulations for its surface-active properties.
- Synthesis: It can act as a phase-transfer catalyst or a reactant in certain chemical syntheses.

Conclusion

This technical guide provides a summary of the currently available information on the physical properties of **Sodium Butane-1-Sulfonate Hydrate**. While some fundamental properties are known, there is a clear need for more detailed experimental studies to fully characterize this compound and differentiate its properties from the anhydrous form. Researchers and scientists are encouraged to perform the analytical characterizations outlined in this guide to build a more comprehensive understanding of this important chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Sodium Butane-1-Sulfonate Hydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8022028#physical-properties-of-sodium-butane-1-sulfonate-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com